5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide
Description
The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide features a unique structural framework comprising a piperazine ring substituted with a 4-fluorophenyl sulfonyl group, a pentanamide backbone, and a 5-methylthiazole moiety. Its synthesis likely involves coupling reactions between piperazine derivatives and sulfonyl chlorides, followed by amidation, as observed in structurally related compounds .
Properties
Molecular Formula |
C19H23FN4O4S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide |
InChI |
InChI=1S/C19H23FN4O4S2/c1-14-13-21-19(29-14)22-17(25)3-2-4-18(26)23-9-11-24(12-10-23)30(27,28)16-7-5-15(20)6-8-16/h5-8,13H,2-4,9-12H2,1H3,(H,21,22,25) |
InChI Key |
QPOWAVHDXNHVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights
Research indicates that the formation of the piperazine sulfonamide involves nucleophilic attack by the nitrogen atom of piperazine on the electrophilic sulfur atom of the sulfonyl chloride. This step is crucial as it establishes the core structure of the compound.
The thiazole ring formation is facilitated by a cyclization mechanism that typically includes:
- The nucleophilic attack of sulfur from thiourea on the electrophilic carbon of α-bromo ketone.
- Subsequent elimination of bromide ions leading to thiazole formation.
Finally, the amide bond formation is characterized by acylation where the thiazole derivative reacts with an acyl chloride, which activates the carboxylic acid for nucleophilic attack by the amine group on piperazine.
Yield and Purity Analysis
Yield percentages and purity levels are critical in evaluating synthetic methods. Typical yields for each step can vary based on reaction conditions but are often reported as follows:
- Step 1: Yields around 70-85%
- Step 2: Yields around 60-75%
- Step 3: Yields can exceed 80% under optimized conditions.
Purity assessments are usually conducted using techniques such as HPLC or NMR spectroscopy to confirm structural integrity and identify any impurities.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit tumor cell growth effectively . The mechanism of action may involve the inhibition of specific enzymes or signaling pathways associated with cancer progression.
CNS Disorders
The compound's piperazine structure suggests potential activity against central nervous system disorders. Similar compounds have been investigated for their effects on conditions such as anxiety, depression, and cognitive decline . The ability to cross the blood-brain barrier is crucial for its efficacy in treating CNS disorders.
Antimicrobial Properties
The presence of the thiazole moiety has been linked to antimicrobial activity. Compounds with similar characteristics have shown effectiveness against various bacterial strains, indicating that this compound could be explored for antibiotic development .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features and potential advantages of this compound over structurally similar molecules:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-[4-Fluorophenyl]piperazin-1-yl)-5-oxopentanoic acid | Contains piperazine and oxopentanoic acid | Antimicrobial |
| 4-[5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl]indole | Indole instead of thiazole | Anticancer |
| 1-(4-Fluorophenyl)-piperazine derivatives | Similar piperazine structure | CNS activity |
This table illustrates how the specific combination of functional groups in This compound may enhance its biological properties compared to other compounds .
Mechanism of Action
The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, emphasizing substituents, physicochemical properties, and synthetic yields:
Structural Insights:
Piperazine-Sulfonyl Linkage : The 4-fluorophenyl sulfonyl group in the target compound is a common feature in analogues like 10j and 6j , which exhibit enhanced metabolic stability due to fluorine’s electronegativity .
Thiazole Modifications: Substitution at the thiazole 5-position (e.g., methyl in the target vs.
Backbone Flexibility : The pentanamide spacer in the target compound contrasts with shorter chains (e.g., propanamide in 8e ), which may affect conformational flexibility and target engagement .
Research Findings
Physicochemical Properties
- The target’s molecular weight (483.53 g/mol) aligns with drug-like properties, whereas bulkier analogues like 6j (625.66 g/mol) may face bioavailability issues .
- Methyl substitution on the thiazole ring (target vs.
Spectral Characterization
- The target’s ¹H/¹³C NMR spectra are expected to display characteristic peaks for the 4-fluorophenyl group (δ ~7.75–7.05), thiazole protons (δ ~7.20–6.80), and carbonyl resonances (δ ~170–165 ppm) .
- ESI-MS data for analogues (e.g., 6j : [M+H]+ 626.66) validate molecular ion detection protocols applicable to the target .
Biological Activity
The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a piperazine ring, a thiazole moiety, and a sulfonyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₉FN₂O₅S
- Molecular Weight : Approximately 358.39 g/mol
- Structural Features :
- Piperazine ring
- Thiazole moiety
- Sulfonyl group
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine and thiazole derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes like acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Anticancer Properties : Similar compounds have demonstrated potential in cancer chemotherapy by inhibiting tumor growth and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The sulfonyl group enhances binding affinity to biological targets such as enzymes and receptors.
- Interaction with Biological Macromolecules : Studies have shown that the compound interacts with bovine serum albumin (BSA), which may influence its pharmacokinetics and bioavailability .
- Cellular Uptake : The structural features facilitate cellular uptake, allowing for effective intracellular action against pathogens or cancer cells.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-[4-Fluorophenyl]piperazin-1-yl)-5-oxopentanoic acid | Contains piperazine and oxopentanoic acid | Antimicrobial |
| 4-[5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl]indole | Indole instead of thiazole | Anticancer |
| 1-(4-Fluorophenyl)-piperazine derivatives | Similar piperazine structure | CNS activity |
The uniqueness of This compound lies in its specific combination of functional groups that may enhance its biological properties compared to these similar compounds.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antibacterial Studies : A study reported that derivatives with a sulfonamide moiety exhibited significant antibacterial activity against multiple strains, including Salmonella Typhi and Pseudomonas aeruginosa .
- Anticancer Research : Compounds structurally related to the target molecule were tested for anticancer effects in vitro and showed promising results in inhibiting cancer cell lines .
- Enzyme Inhibition Studies : Research indicated that certain derivatives effectively inhibited AChE, suggesting potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
